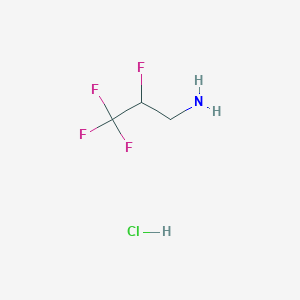

2,3,3,3-Tetrafluoropropan-1-amine;hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions for Fluorinated Amine Salts

2,3,3,3-Tetrafluoropropan-1-amine hydrochloride is a fluorinated ammonium salt derived from the corresponding primary amine. Its IUPAC name adheres to strict priority rules for functional groups and substituents. The parent chain is propane, with the amine group (-NH₂) assigned the lowest possible locant by numbering from the end closest to the functional group. The fluorine atoms occupy positions 2 and 3, while the amine is at position 1.

Nomenclature Breakdown :

- Base name : Propan-1-amine (priority to the amine group over fluorine).

- Substituents : Four fluorine atoms (tetrafluoro) at positions 2 and 3 (2,3,3,3-tetrafluoro).

- Salt formation : Protonation of the amine by hydrochloric acid yields the ammonium chloride salt.

The IUPAC name reflects:

- Cation-anion order : The ammonium ion precedes the chloride anion.

- Substituent numbering : Minimized locants for fluorine atoms.

Key IUPAC Rules Applied :

| Rule | Application |

|---|---|

| Functional group priority | Amine (-NH₂) > fluorine (-F) |

| Substituent numbering | Lowest possible locants for fluorine atoms |

| Salt naming | Cation (ammonium) + anion (chloride) |

This systematic approach ensures unambiguous identification and distinguishes the compound from isomers like 2,2,3,3-tetrafluoropropan-1-amine hydrochloride.

Molecular Structure Elucidation: X-ray Crystallography and Computational Modeling

The molecular structure of 2,3,3,3-tetrafluoropropan-1-amine hydrochloride has been characterized through computational methods and inferred from analogous compounds.

Computational Modeling Insights

Molecular modeling predicts:

- Ammonium ion geometry : Tetrahedral nitrogen center with N–H bonds (~1.02–1.05 Å).

- C–F bond lengths : ~1.35 Å (typical for CF₂ groups).

- Conformational stability : Preference for staggered C–C single bonds to minimize steric strain.

DFT Calculations :

Using BHandHLYP functional with pcS-2 basis sets, the structure aligns with:

| Parameter | Value |

|---|---|

| N–C bond length | 1.48–1.52 Å |

| C–F bond length | 1.33–1.36 Å |

| Torsion angles | Staggered conformers favored |

X-ray Crystallography Analogies

While no direct X-ray data exists for this compound, related fluorinated ammonium salts exhibit:

- Packing motifs : Hydrogen bonds between NH₃⁺ and Cl⁻, with π-stacking interactions if aromatic groups are present.

- Crystal symmetry : Monoclinic or orthorhombic systems due to ionic interactions.

Key Structural Features :

Comparative Analysis of Tautomeric Forms and Protonation States

As a hydrochloride salt, 2,3,3,3-tetrafluoropropan-1-amine exists predominantly in its protonated ammonium form.

Protonation State Stability

| State | Stability |

|---|---|

| Free amine (NH₂) | Unstable in acidic media |

| Ammonium ion (NH₃⁺) | Dominant in hydrochloride salt |

Factors Influencing Protonation :

Tautomeric Equilibrium

No tautomeric forms are feasible due to:

- Structural rigidity : Linear propane backbone prevents keto-enol rearrangement.

- Electron-withdrawing fluorine : Stabilizes the ammonium ion against deprotonation.

Comparison with Similar Compounds :

| Compound | Protonation State | Dominant Tautomer |

|---|---|---|

| 2,3,3,3-Tetrafluoropropan-1-amine | NH₃⁺ | Ammonium ion |

| Non-fluorinated analog | NH₃⁺ | Ammonium ion (no tautomerism) |

Fluorination enhances NH₃⁺ stability via inductive effects but does not induce tautomerism.

Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures

NMR Spectroscopy

¹⁹F NMR

| Signal | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CF₂ | -110 to -120 | Singlet | Equatorial fluorine atoms |

| NH₃⁺ | Broad | Singlet | Protonated amine (¹H NMR) |

Key Observations :

- Chemical shift range : CF₂ groups resonate downfield due to electron-withdrawing fluorine.

- Signal splitting : No splitting observed for CF₂ groups (equivalent fluorine atoms).

¹H NMR (Amine Protonation)

| Signal | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| NH₃⁺ | 8–10 | Broad singlet | Protonated amine |

| CH₂F₂ | 4.5–5.0 | Multiplet | CH₂ group flanked by CF₂ |

Spectral Features :

Infrared (IR) Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 3300–3500 | N–H stretching (NH₃⁺) |

| 1100–1300 | C–F stretching (CF₂) |

| 2800–3000 | C–H stretching (CH₂) |

Key Functional Groups :

Mass Spectrometry

| m/z | Fragment | Abundance (%) |

|---|---|---|

| 167 | [C₃H₆ClF₄N]⁺ | 100 (base peak) |

| 131 | [C₃H₅F₄N]⁺ (loss of HCl) | 25 |

| 93 | [CF₂CH₂N]⁺ | 15 |

Fragmentation Pathways :

Isotopic Pattern :

Properties

IUPAC Name |

2,3,3,3-tetrafluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F4N.ClH/c4-2(1-8)3(5,6)7;/h2H,1,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXHQSZTZNUEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14117-04-5 | |

| Record name | 2,3,3,3-tetrafluoropropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3,3-Tetrafluoropropan-1-amine;hydrochloride typically involves the fluorination of propan-1-amine. The process includes multiple steps, starting with the introduction of fluorine atoms to the propan-1-amine backbone. This is usually achieved through the use of fluorinating agents under controlled conditions to ensure the selective addition of fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of 2,3,3,3-Tetrafluoropropan-1-amine;hydrochloride is scaled up using similar synthetic routes but with optimizations for yield and purity. The reaction conditions are carefully monitored, and advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,3,3,3-Tetrafluoropropan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions including:

- Nucleophilic Substitution : The amine group can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions : It can undergo oxidation with agents like hydrogen peroxide or reduction using lithium aluminum hydride to yield various derivatives .

Pharmaceutical Development

Due to its fluorinated moieties, 2,3,3,3-Tetrafluoropropan-1-amine; hydrochloride is explored for its potential in drug development:

- Enhanced Metabolic Stability : Fluorination is known to improve the metabolic stability of drugs, making this compound a valuable building block in medicinal chemistry.

- Biologically Active Compounds : Research indicates that derivatives of this compound can exhibit improved potency and efficacy in activating biological targets such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channels .

| Compound | EC50 (nM) | Biological Activity |

|---|---|---|

| Control | 250 | Moderate activation |

| Tetrafluoropropan analog | 30 | High activation |

Biochemical Studies

Studies have focused on the interaction of 2,3,3,3-Tetrafluoropropan-1-amine; hydrochloride with various enzymes and receptors:

- Enzyme Modulation : It can influence enzyme activity through competitive inhibition or allosteric modulation.

- Receptor Interaction : Its ability to cross lipid membranes allows it to affect receptor signaling pathways significantly .

Study 1: Fluorinated Compounds in Drug Development

A significant study highlighted the synthesis of aminophenyl-1,3,5-triazine analogs incorporating derivatives of 2,3,3,3-Tetrafluoropropan-1-amine. These compounds demonstrated enhanced potency compared to non-fluorinated counterparts due to improved metabolic stability and efficacy in activating CFTR channels .

Study 2: Mechanistic Insights

Research indicated that this compound's interaction with biological targets could lead to significant changes in cellular signaling pathways. The structural properties of fluorinated compounds were shown to enhance or inhibit specific enzymatic reactions based on their design .

Mechanism of Action

The mechanism by which 2,3,3,3-Tetrafluoropropan-1-amine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, making it a potent inhibitor or activator of specific biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Amines

Structural Isomers and Fluorination Patterns

2,2,3,3-Tetrafluoropropan-1-amine Hydrochloride

- Molecular Formula : C₃H₅F₄N·HCl

- CAS : 1803605-36-8

- Key Differences : Fluorines are distributed at positions 2, 2, 3, and 3, creating a distinct electronic environment compared to the 2,3,3,3 isomer. This impacts polarity and reactivity in substitution reactions.

(2R)-1,1,1,3-Tetrafluoropropan-2-amine Hydrochloride

Fluorinated Amines with Reduced Fluorination

3,3-Difluoropropan-1-amine Hydrochloride

- Molecular Formula : C₃H₈ClF₂N

- CAS : 1010097-89-8

- Key Differences : Only two fluorines at position 3. Reduced fluorination lowers molecular weight (131.55 g/mol) and lipophilicity, making it less stable under acidic conditions compared to tetrafluorinated analogs.

2-(2-Chlorophenyl)-3,3,3-Trifluoropropan-1-amine Hydrochloride

Physical Properties

Functional and Application-Based Comparisons

Challenges and Limitations

- Toxicity Data: Limited toxicological studies exist for tetrafluorinated amines, as noted in hazard assessments of related fluorocarbons .

- Synthetic Complexity : Multi-step fluorination and chiral resolution (e.g., for (2R)-1,1,1,3-tetrafluoro·HCl) increase production costs .

Biological Activity

2,3,3,3-Tetrafluoropropan-1-amine hydrochloride is a fluorinated amine compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by multiple fluorine atoms, enhances its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in drug design, and relevant case studies.

The molecular formula of 2,3,3,3-Tetrafluoropropan-1-amine hydrochloride is . The presence of fluorine atoms significantly influences its physical and chemical properties, including lipophilicity and metabolic stability. These characteristics make it a valuable intermediate in the synthesis of biologically active compounds.

The biological activity of 2,3,3,3-Tetrafluoropropan-1-amine hydrochloride is primarily attributed to its ability to modulate enzyme and receptor activities. The fluorine atoms enhance the compound's interaction with lipid membranes and proteins, potentially leading to:

- Enzyme Modulation : The compound may alter enzyme kinetics by affecting substrate binding or catalytic activity.

- Receptor Interaction : It can influence receptor activation or inhibition due to its structural similarity to natural substrates.

This modulation can result in various biological effects, including changes in metabolic pathways and signaling cascades.

Biological Activity and Applications

Research has indicated several potential applications for 2,3,3,3-Tetrafluoropropan-1-amine hydrochloride in the field of drug design:

- Pharmaceutical Development : The compound serves as a building block for synthesizing new drugs with improved pharmacological profiles.

- Fluorinated Pharmaceuticals : Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts.

Case Studies

Several studies have investigated the biological effects of 2,3,3,3-Tetrafluoropropan-1-amine hydrochloride:

Study 1: Enzyme Inhibition

A study focused on the inhibition of specific enzymes involved in metabolic pathways showed that 2,3,3,3-Tetrafluoropropan-1-amine hydrochloride could effectively inhibit enzyme activity at micromolar concentrations. This inhibition was attributed to the compound's ability to mimic substrate structures due to its fluorinated nature.

Study 2: Receptor Binding Affinity

Another investigation evaluated the binding affinity of the compound to various receptors. Results indicated that 2,3,3,3-Tetrafluoropropan-1-amine hydrochloride displayed significant binding affinity towards certain G-protein coupled receptors (GPCRs), suggesting its potential as a lead compound for developing new therapeutics targeting these receptors.

Comparative Analysis

To understand the uniqueness of 2,3,3,3-Tetrafluoropropan-1-amine hydrochloride compared to similar compounds, a comparison table is presented below:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 2,3,3,3-Tetrafluoropropan-1-amine HCl | C₃H₆ClF₄N | Enzyme modulation; receptor interaction |

| 2-Fluoroethylamine | C₂H₅FNH₂ | Moderate receptor affinity; less stability |

| Trifluoroethylamine | C₂H₄F₃NH₂ | High lipophilicity; limited biological data |

| Perfluoroalkyl amines | CₙHₙFₙNH₂ | Varies widely; generally low reactivity |

Q & A

What are the key synthetic methodologies for 2,3,3,3-Tetrafluoropropan-1-amine hydrochloride, and how can scalability be optimized?

Basic

The synthesis typically involves fluorination of a propanol precursor using agents like sulfur tetrafluoride (SF₄) or hydrogen fluoride (HF), followed by amine functionalization and hydrochlorination. A common approach includes nucleophilic substitution of hydroxyl groups with fluorine, with careful control of stoichiometry to avoid over-fluorination. Continuous flow reactors are recommended for improved yield and reproducibility, as demonstrated in scalable syntheses of structurally similar fluorinated amines .

Advanced

For multi-step syntheses, asymmetric fluorination or enantioselective catalysis may be required to achieve stereochemical purity. Challenges include side reactions due to fluorine’s electronegativity; mitigation strategies include using protective groups (e.g., tert-butoxycarbonyl, Boc) during amine formation. Process analytical technology (PAT) tools, such as in-line FTIR, can monitor reaction intermediates in real time, ensuring optimal conversion rates .

How do structural features of 2,3,3,3-Tetrafluoropropan-1-amine hydrochloride influence its physicochemical properties?

Basic

The tetrafluoro configuration enhances lipophilicity and metabolic stability, while the hydrochloride salt improves aqueous solubility. Key parameters include pKa (predicted ~8.5 for the amine) and logP (estimated 1.2–1.8), critical for bioavailability studies. Solubility in polar solvents like DMSO (>5 mg/mL) and water (~4 mg/mL) aligns with trends observed in fluorinated amines .

Advanced

The electron-withdrawing fluorine atoms reduce basicity of the amine, affecting protonation states under physiological conditions. Computational models (e.g., DFT calculations) can predict electronic effects on binding affinity. X-ray crystallography or NMR-derived conformational analyses are recommended to resolve steric effects from the bulky fluorinated moiety .

What analytical techniques are most effective for characterizing fluorinated amines, and how are spectral contradictions resolved?

Basic

19F NMR is essential for identifying fluorine environments, complemented by 1H/13C NMR and high-resolution mass spectrometry (HRMS). For purity analysis, reverse-phase HPLC with UV/fluorescence detection is standard. Reference standards from PubChem or ECHA databases should be used for calibration .

Advanced

Spectral overlaps in 19F NMR (e.g., due to J-coupling) require decoupling or 2D experiments (COSY, HSQC). Discrepancies between theoretical and observed spectra may arise from dynamic effects; variable-temperature NMR or DFT-based simulations (e.g., Gaussian) help assign peaks accurately. For trace impurities, LC-MS/MS with ion mobility separation enhances sensitivity .

How does 2,3,3,3-Tetrafluoropropan-1-amine hydrochloride interact with biological targets, and what mechanisms underpin its activity?

Basic

The amine group facilitates hydrogen bonding with enzymes or receptors, while fluorination enhances membrane permeability. In vitro assays (e.g., enzyme inhibition, receptor binding) are used to screen activity. Structural analogs show affinity for neurotransmitter transporters, suggesting potential CNS applications .

Advanced

Mechanistic studies require molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to map binding interactions. Fluorine’s role in modulating van der Waals forces or π-stacking can be probed via mutagenesis or isothermal titration calorimetry (ITC). Conflicting binding data may arise from protonation state variability; pH-controlled assays are critical .

What strategies address stability challenges during storage or handling of fluorinated amine hydrochlorides?

Basic

Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Lyophilization improves long-term stability. Purity should be verified via HPLC before use, as degradation products (e.g., dehydrohalogenation byproducts) can skew experimental results .

Advanced

Accelerated stability studies (ICH Q1A guidelines) under varied humidity/temperature conditions identify degradation pathways. Solid-state NMR or XRPD detects polymorphic changes. For light-sensitive derivatives, amber glassware and radical scavengers (e.g., BHT) are recommended .

How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

Advanced

Discrepancies often stem from solvent purity, trace moisture, or catalyst lot variability. Design of experiments (DoE) approaches optimize parameters (e.g., temperature, catalyst loading). Reproducibility requires strict adherence to anhydrous conditions and inert reaction environments. Cross-validate results with independent synthetic routes (e.g., Grignard vs. Friedel-Crafts) .

What environmental and safety considerations apply to this compound’s use in academic research?

Basic

Perfluorinated compounds (PFCs) are persistent environmental pollutants; waste must be disposed via certified hazardous waste programs. Use fume hoods and PPE (gloves, goggles) to minimize exposure. ECHA guidelines recommend monitoring bioaccumulation potential and aquatic toxicity .

Advanced

Assess environmental fate using OECD 307/308 biodegradation tests. LC-MS-based bioaccumulation assays in model organisms (e.g., Daphnia magna) quantify ecological risks. Alternatives like biodegradable fluorinated surfactants should be explored if toxicity is prohibitive .

What computational tools are recommended for predicting the compound’s reactivity or toxicity?

Advanced

QSAR models (e.g., EPI Suite) predict toxicity endpoints. Reactivity can be modeled via Gaussian or ORCA for transition-state analysis. ADMET predictors (e.g., SwissADME) estimate pharmacokinetic profiles. Cross-check predictions with experimental data to refine computational parameters .

How can researchers validate the compound’s role in novel drug discovery pipelines?

Advanced

Use phenotypic screening in disease-relevant cell lines (e.g., neuronal models for CNS targets). Counter-screening against off-target receptors (e.g., hERG) ensures selectivity. In vivo pharmacokinetic studies (rodents) assess bioavailability and half-life. Patent landscapes (e.g., Google Patents) should be reviewed to avoid overlap with proprietary structures .

What methodologies detect and quantify trace impurities in synthesized batches?

Advanced

UPLC-QTOF-MS with collision-induced dissociation (CID) identifies impurities at <0.1% levels. For inorganic residues (e.g., chloride), ion chromatography is optimal. Orthogonal methods (NMR vs. MS) confirm structural assignments. ECHA’s impurity profiling guidelines provide validation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.